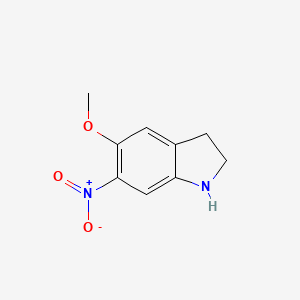

5-methoxy-6-nitro-2,3-dihydro-1H-indole

Description

Properties

IUPAC Name |

5-methoxy-6-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h4-5,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJWZASEAYSGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Functionalized Indole or Indene Derivatives

5-Methoxyindole-2-carboxylate derivatives are common starting points for introducing substituents on the indole ring. These esters can be converted to aldehydes or hydrazides, which serve as intermediates for further functionalization.

Alternatively, 2,3-dihydro-1H-indene can be nitrated to introduce the nitro group at the 6-position, followed by amination or methoxylation steps.

Introduction of the Methoxy Group

Methoxylation at the 5-position is often achieved via electrophilic aromatic substitution on indole derivatives or by using methoxy-substituted starting materials such as 5-methoxyindole-2-carboxylic acid.

Esterification of 5-methoxyindole-2-carboxylic acid with methanol under acidic catalysis yields methyl 5-methoxyindole-2-carboxylate, a versatile intermediate for further transformations.

Introduction of the Nitro Group

Nitration of 2,3-dihydro-1H-indene using a mixture of concentrated nitric acid and sulfuric acid selectively introduces the nitro group at the 6-position.

The nitration step requires careful temperature control to avoid over-nitration or ring degradation.

Reduction and Functional Group Transformations

The nitro group can be reduced to an amine using iron powder and hydrochloric acid, or other reducing agents, to yield 6-amino derivatives.

For indole-2-carboxylates, reduction with lithium aluminium hydride (LiAlH4) converts esters to corresponding alcohols (indole-2-methanol), which can be oxidized to aldehydes with activated manganese dioxide.

Cyclization and Ring Saturation

The 2,3-dihydro structure is often achieved by partial hydrogenation or reduction of indole derivatives.

In some protocols, hydrazide intermediates are cyclized using toluene-p-sulfonyl chloride in pyridine, followed by heating with potassium carbonate in ethylene glycol to form the dihydroindole ring system.

Detailed Preparation Procedures

Synthesis of 5-Methoxyindole-2-carbaldehyde (Intermediate)

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Reduction of 5-methoxyindole-2-carboxylate with LiAlH4 in dry ether | Stirring at room temp, followed by quenching with water and NaOH | ~41% | Produces 5-methoxyindole-2-methanol |

| Oxidation with activated manganese dioxide in dichloromethane | Stirring at room temp for 20-30 h | Moderate | Converts alcohol to aldehyde, requires repeated addition of MnO2 |

| Purification by alumina chromatography | - | - | Removes impurities from aldehyde |

Preparation of this compound

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nitration of 2,3-dihydro-1H-indene with HNO3/H2SO4 | Ice bath to control temperature | High selectivity | Introduces nitro group at 6-position |

| Reduction of nitro group to amine with Fe/HCl | Room temperature, stirring | Good | Converts nitro to amine |

| Methoxylation or use of methoxy-substituted intermediates | Electrophilic substitution or starting material choice | - | Ensures 5-methoxy substitution |

| Cyclization using toluene-p-sulfonyl chloride in pyridine | Ice bath then room temp, 2 h | Moderate | Forms sulfonylhydrazide intermediate |

| Heating with K2CO3 in ethylene glycol at 160°C | 5 min heating | Moderate to good | Closes the dihydroindole ring |

Purification and Characterization

Chromatographic techniques on neutral alumina or silica gel are used to purify intermediates and final products.

Crystallization from ethanol, dioxane, or solvent mixtures (e.g., dimethylformamide/ethanol) improves purity and yield.

Summary Table of Key Reagents and Conditions

Research Findings and Considerations

The Reissert indole synthesis and Harley-Mason oxidation are pivotal methods for preparing functionalized indole intermediates, facilitating the introduction of aldehyde and carbaldehyde groups needed for further substitution.

The nitration step demands precise temperature control to avoid polysubstitution or decomposition of the sensitive dihydroindole ring.

Reduction steps using LiAlH4 or Fe/HCl are well-established but require careful quenching and workup to maximize yield and purity.

Purification by chromatographic methods is essential due to the presence of closely related impurities and side products, especially in aldehyde and hydrazide intermediates.

The use of sulfonylhydrazide intermediates enables efficient ring closure and the formation of the dihydroindole scaffold, which is crucial for the target compound.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-6-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidation of the compound can lead to the formation of indole-5,6-dione derivatives.

Reduction: Reduction reactions typically yield 5-methoxy-2,3-dihydro-1H-indole derivatives.

Substitution: Substitution reactions can produce a variety of substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-6-nitro-2,3-dihydro-1H-indole has several scientific research applications across various fields:

Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

Biology: Indole derivatives, including this compound, exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including the treatment of various diseases.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

5-Methoxy-6-nitro-2,3-dihydro-1H-indole is compared with other similar indole derivatives, such as 5-methoxyindole and 6-nitroindole. Its uniqueness lies in the presence of both methoxy and nitro groups on the indole ring, which imparts distinct chemical and biological properties compared to other indole derivatives.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents/Modifications | Key Features |

|---|---|---|---|---|---|

| 5-Methoxy-6-nitro-2,3-dihydro-1H-indole | 23772-38-5 | C₉H₁₀N₂O₃ | 194.19 | 5-OCH₃, 6-NO₂, 2,3-dihydro | Reduced aromaticity; enhanced conformational flexibility |

| 5-Methoxy-6-nitro-1H-indole | 175913-29-8 | C₉H₈N₂O₃ | 192.17 | 5-OCH₃, 6-NO₂, fully aromatic | Planar aromatic system; higher electron delocalization |

| 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole | 68289-70-3 | C₁₁H₁₂N₂O₃ | 220.23 | 6-OCH₃, 5-NO₂, 2-CH₃, 3-CH₃ | Methyl groups increase steric bulk; nitro at position 5 |

| (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole | N/A | C₁₁H₁₀N₂O₃ | 218.21 | 5-OCH₃, 3-CH=CH-NO₂ | Conjugated nitrovinyl group; extended π-system for UV/Vis activity |

| 5-Fluoro-2,3-dihydro-1H-indole | N/A | C₈H₈FN | 137.15 | 5-F, 2,3-dihydro | Fluorine substitution enhances electronegativity; dihydro core |

Functional Group and Reactivity Differences

Nitro Group Positioning

- The dihydro core reduces resonance stabilization, making the nitro group more reactive in reduction reactions compared to aromatic analogs .

- 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole : Nitro at position 5 avoids steric clashes with methoxy (position 6) but introduces ortho effects with methyl groups at positions 2 and 3. Methyl substituents increase hydrophobicity, impacting solubility .

Aromaticity vs. Saturation

- Fully aromatic indoles (e.g., 5-Methoxy-6-nitro-1H-indole) exhibit stronger π-π stacking interactions, critical for binding to aromatic protein pockets.

Substituent Effects

- Fluorine vs. Methoxy : 5-Fluoro-2,3-dihydro-1H-indole () replaces methoxy with fluorine, increasing electronegativity and metabolic stability but reducing hydrogen-bonding capacity compared to the methoxy group .

- Nitrovinyl vs. Nitro : (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole () features a conjugated nitrovinyl group, enabling charge-transfer interactions and distinct UV-Vis spectral properties absent in the nitro-substituted target compound .

Spectroscopic Data

- NMR : The target compound’s ¹H-NMR would show distinct signals for the dihydro protons (δ 2.5–3.5 ppm) absent in fully aromatic analogs. Methoxy protons resonate near δ 3.8–4.0 ppm, similar to other methoxyindoles (e.g., ) .

- MS : ESI-MS of the target compound ([M+H]⁺ = 195.08) contrasts with 5-Methoxy-6-nitro-1H-indole ([M+H]⁺ = 193.07), reflecting the dihydro modification’s mass impact .

Biological Activity

5-Methoxy-6-nitro-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is modified with methoxy and nitro groups. This modification plays a crucial role in its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.01 |

| HepG2 | 5.88 |

| A549 | 2.81 |

These values suggest that the compound is more potent than some established chemotherapeutics, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown significant antimicrobial activity. It was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values highlight its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 62.5 |

| Staphylococcus aureus | 31.25 |

| Candida albicans | 3.9 |

These results demonstrate the compound's potential as a novel antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins, leading to cell death .

- Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could further enhance its therapeutic potential by mitigating oxidative stress in cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed in the gastrointestinal tract with a favorable distribution within tissues. Its interaction with transport proteins may facilitate cellular uptake, enhancing its bioavailability .

Case Studies

In laboratory settings, various case studies have demonstrated the efficacy of this compound:

- In Vivo Studies : Animal models treated with different dosages exhibited dose-dependent responses, where lower doses showed minimal toxicity while higher doses led to significant adverse effects including immunotoxicity and hematotoxicity .

- Combination Therapies : When used in combination with other chemotherapeutic agents, this compound has shown synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methoxy-6-nitro-2,3-dihydro-1H-indole, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves functionalizing indole precursors via electrophilic substitution. For example, nitration of 5-methoxy-2,3-dihydro-1H-indole can be achieved using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. Key factors include:

- Temperature control (0–5°C minimizes over-nitration).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity ).

- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization improves purity .

- Yield optimization : Pre-functionalization of the methoxy group (e.g., protection/deprotection) may reduce side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR :

- Methoxy group: Singlet at ~δ 3.8 ppm (1H NMR); carbon signal at ~δ 55 ppm (13C NMR).

- Nitro group: Deshielding effects on adjacent protons (e.g., C-7 proton upfield shift) .

- HRMS : Confirms molecular ion ([M+H]⁺) and nitro group presence (e.g., m/z 235.0722 for C₁₀H₁₁N₂O₃⁺).

- TLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of the nitro group in dihydroindole derivatives?

- Experimental design :

- Directed ortho-metallation : Use Lewis acids (e.g., BF₃·Et₂O) to direct nitration to the 6-position .

- Computational modeling : DFT calculations predict electron density distribution to guide reagent selection.

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Case study : If one study reports antioxidant activity while another shows no effect:

- Assay validation : Confirm purity (>95% via HPLC) and stability (e.g., nitro group reduction under biological conditions).

- Cell line specificity : Test across multiple models (e.g., primary vs. cancer cells) .

- Dose-response curves : Ensure activity is concentration-dependent and not an artifact of solvent toxicity.

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to indole-recognizing receptors (e.g., serotonin receptors).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS software).

- ADMET prediction : SwissADME evaluates nitro group metabolic liabilities (e.g., CYP450-mediated reduction) .

Data Contradiction Analysis

| Parameter | Study A | Study B | Resolution Strategy |

|---|---|---|---|

| Antioxidant IC₅₀ | 10 µM | Inactive at 50 µM | Verify assay redox interference (e.g., DPPH vs. ORAC) |

| Solubility (PBS) | 0.5 mg/mL | 0.1 mg/mL | Use co-solvents (≤5% DMSO) or cyclodextrin complexes |

Key Methodological Recommendations

- Synthesis : Prioritize stepwise functionalization (methoxy before nitro) to avoid side reactions .

- Characterization : Combine NMR, HRMS, and X-ray crystallography (if crystalline) for unambiguous confirmation.

- Biological assays : Include positive controls (e.g., ascorbic acid for antioxidants) and validate via orthogonal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.